molecular formula C21H24O2 B11545806 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

Cat. No.: B11545806
M. Wt: 308.4 g/mol
InChI Key: ALCHSTYQJNTZBA-UHFFFAOYSA-N
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Description

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups, each substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde typically involves the formylation of 2,4,6-trimethylbenzaldehyde derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group into the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-[(3-Carboxy-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzoic acid.

    Reduction: 3-[(3-Hydroxymethyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react with other biomolecules. The methyl groups on the aromatic rings can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylbenzaldehyde: A simpler analog with only one formyl group.

    3-Formyl-2,4,6-trimethylphenyl)methyl acetate: A derivative with an acetate group instead of a second formyl group.

Uniqueness

3-[(3-Formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of two formyl groups and multiple methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-[(3-formyl-2,4,6-trimethylphenyl)methyl]-2,4,6-trimethylbenzaldehyde

InChI

InChI=1S/C21H24O2/c1-12-7-14(3)20(10-22)16(5)18(12)9-19-13(2)8-15(4)21(11-23)17(19)6/h7-8,10-11H,9H2,1-6H3

InChI Key

ALCHSTYQJNTZBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=O)C)C)C=O)C

Origin of Product

United States

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